![molecular formula C9H13N5OS B6498561 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 1014096-00-4](/img/structure/B6498561.png)
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole” is a complex organic molecule. It contains functional groups such as methoxy, methyl, pyrazolyl, and triazole .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and could vary widely depending on the conditions and reactants involved .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole” (F5003-0001), focusing on six unique applications:
Anticancer Research
Targeting Oncogenic EGFR Mutants: F5003-0001 has shown potential in targeting oncogenic epidermal growth factor receptor (EGFR) mutants, which are major drivers of non-small-cell lung cancer (NSCLC). The compound’s structure allows it to inhibit EGFR mutations effectively, including the T790M substitution, which is known to cause resistance to first-generation inhibitors . This makes F5003-0001 a promising candidate for developing new anticancer therapies.
Antileishmanial and Antimalarial Activities
Potent Antiparasitic Agent: Pyrazole-bearing compounds, including F5003-0001, have demonstrated significant antileishmanial and antimalarial activities. Studies have shown that derivatives of this compound can inhibit the growth of Leishmania and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively . This highlights its potential as a pharmacophore for developing new treatments for these neglected tropical diseases.
Molecular Docking and Computational Chemistry
Drug Design and Development: The compound’s structure makes it suitable for molecular docking studies, which are essential in drug design and development. By simulating the interaction between F5003-0001 and biological targets, researchers can predict its binding affinity and optimize its structure for better efficacy . This application is vital for the rational design of new therapeutic agents.
Medicinal Chemistry
Synthesis of Novel Derivatives: The compound serves as a starting point for the synthesis of novel derivatives with improved pharmacological properties. Medicinal chemists can modify its structure to enhance its potency, selectivity, and pharmacokinetic profile, leading to the discovery of new drug candidates for various diseases .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5OS/c1-13-5-6(8(12-13)15-3)7-10-11-9(16-4)14(7)2/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXONULOGLBDSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.